6-Chloro-5-fluoro-2-iodopyridin-3-ol
Description
Significance of Polyhalogenated Pyridine (B92270) Architectures in Organic Synthesis
Polyhalogenated pyridine architectures are foundational building blocks in modern organic synthesis. Their significance stems from the ability of the various halogen substituents to serve as versatile synthetic handles for a wide array of chemical transformations. The differential reactivity of halogens—typically iodine, bromine, and chlorine—allows for selective, stepwise functionalization through transition-metal-catalyzed cross-coupling reactions.
This hierarchical reactivity enables the programmed introduction of diverse substituents onto the pyridine core, facilitating the construction of highly complex and decorated heterocyclic systems. These systems are crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. google.com The presence of multiple halogens provides a strategic advantage, allowing chemists to perform sequential reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings with high regioselectivity. This capability is instrumental in diversity-oriented synthesis and the efficient assembly of molecular libraries for drug discovery.
Overview of Pyridin-3-ol Scaffolds in Chemical Transformations
The pyridin-3-ol substructure, and its tautomeric pyridinone form, is a key pharmacophore and a versatile synthetic intermediate. frontiersin.orgnih.gov The hydroxyl group at the 3-position is a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes. nih.gov
From a synthetic standpoint, the hydroxyl group offers several avenues for chemical modification. It can undergo O-alkylation, O-acylation, and etherification to introduce a variety of functional groups. Furthermore, the hydroxyl group can direct ortho-lithiation or other metallation reactions, enabling further substitution on the pyridine ring. The electronic nature of the hydroxyl group—an electron-donating substituent—influences the reactivity of the entire pyridine ring, affecting its susceptibility to both electrophilic and nucleophilic attack. This modulation of electronic properties, combined with the inherent features of the pyridine nucleus, makes pyridin-3-ol scaffolds highly sought-after in the design of novel bioactive compounds. rsc.org
Structural Peculiarities and Reactivity Implications of 6-Chloro-5-fluoro-2-iodopyridin-3-ol
This compound is a unique synthetic motif that combines the features of a polyhalogenated pyridine with a pyridin-3-ol scaffold. Its structure is characterized by a pyridine ring substituted with four different functional groups: a hydroxyl group and three distinct halogen atoms (iodine, chlorine, and fluorine).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 875548-57-5 chembk.com |
| Molecular Formula | C₅H₂ClFINO chembk.com |
| Molar Mass | 273.43 g/mol chembk.com |
The structural arrangement of these substituents has profound implications for the compound's reactivity:
Hierarchical Halogen Reactivity : The three different halogens offer distinct sites for sequential cross-coupling reactions. The carbon-iodine bond at the C2 position is the most reactive and is readily cleaved in palladium-catalyzed reactions. This allows for the selective introduction of a substituent at this position while leaving the chloro and fluoro groups intact. The carbon-chlorine bond at the C6 position is less reactive than the C-I bond but can be engaged in subsequent coupling reactions under more forcing conditions. The carbon-fluorine bond at C5 is the strongest and generally the least reactive in cross-coupling, though it can participate in nucleophilic aromatic substitution.
Electronic Effects : The combination of electron-withdrawing halogens and the electron-donating hydroxyl group creates a unique electronic landscape on the pyridine ring. This push-pull electronic effect influences the regioselectivity of further chemical transformations.
Functional Group Interplay : The hydroxyl group at the C3 position can be used as a directing group for metallation or can be derivatized to introduce other functionalities. Its proximity to the highly reactive iodine at C2 can influence the reaction outcomes at that site.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2ClFINO |
|---|---|
Molecular Weight |
273.43 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H2ClFINO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H |
InChI Key |
ZVSAJKCQLAJFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)I)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 6 Chloro 5 Fluoro 2 Iodopyridin 3 Ol
Reactivity of the Hydroxyl Group (—OH)
The hydroxyl group at the 3-position of the pyridine (B92270) ring is a key site for various chemical transformations. Its reactivity is influenced by the electronic environment of the highly substituted pyridine core.
Oxidation Reactions of the Hydroxyl Group
Esterification and Etherification Reactions
The hydroxyl group of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is expected to undergo esterification and etherification reactions, which are common transformations for phenolic hydroxyl groups.
Esterification: The hydroxyl group can be converted to an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl).
Reaction with Acyl Chlorides:
this compound + RCOCl → 6-Chloro-5-fluoro-2-iodopyridin-3-yl acetate + HCl
Reaction with Acid Anhydrides:
this compound + (RCO)2O → 6-Chloro-5-fluoro-2-iodopyridin-3-yl acetate + RCOOH
Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Williamson Ether Synthesis:
this compound + NaH → 6-Chloro-5-fluoro-2-iodopyridin-3-olate sodium salt + H2
6-Chloro-5-fluoro-2-iodopyridin-3-olate sodium salt + R-X → 3-Alkoxy-6-chloro-5-fluoro-2-iodopyridine + NaX
The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reactivity of the Halogen Substituents (Chlorine, Fluorine, Iodine)
The three different halogen atoms on the pyridine ring exhibit distinct reactivities, particularly in nucleophilic aromatic substitution (SNAr) reactions. The positions of these halogens relative to the activating pyridine nitrogen atom (ortho and para) make them susceptible to displacement by nucleophiles.
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a prominent reaction pathway. The rate and regioselectivity of these reactions are governed by the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity.
In many nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I when the initial attack of the nucleophile is the rate-determining step. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.
For this compound, both the chlorine at the 6-position (ortho to the nitrogen) and the fluorine at the 5-position are activated towards nucleophilic displacement. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. In some cases, fluorine is preferentially displaced due to its strong inductive electron-withdrawing effect.
| Nucleophile | Potential Product(s) |
| Amines (RNH2) | Displacement of F or Cl to yield amino-pyridines. |
| Alkoxides (RO-) | Displacement of F or Cl to form alkoxy-pyridines. |
| Thiolates (RS-) | Displacement of F or Cl to produce thioethers. |
This table illustrates potential outcomes of nucleophilic aromatic substitution on this compound, highlighting the possible displacement of chlorine or fluorine.
The reactivity of iodine as a leaving group in nucleophilic aromatic substitution can be more complex. Generally, the C-I bond is the weakest among the carbon-halogen bonds, which would suggest that iodide is a good leaving group. In reactions where the expulsion of the leaving group is the rate-determining step, the order of reactivity is typically I > Br > Cl > F. sci-hub.se
In the context of this compound, the iodine atom is at the 2-position, which is also activated towards nucleophilic attack. However, its larger size and lower electronegativity compared to fluorine and chlorine mean it has a less pronounced activating effect on the carbon it is attached to. The relative reactivity of the three halogens will be a balance between the activation of the ring towards nucleophilic attack (favoring F and Cl) and the bond strength of the carbon-halogen bond (favoring I). quora.comquora.com
Experimental studies on similarly substituted halopyridines have shown that the relative leaving group ability is highly dependent on the nucleophile. For instance, with sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the C-X bond cleavage is more significant in the rate-determining step. sci-hub.se In contrast, with oxygen nucleophiles, the order can be F > Cl > Br > I, indicating that the initial nucleophilic attack is the slower step. sci-hub.se
| Factor | Effect on Halogen Reactivity |
| Electronegativity | Activates the carbon for nucleophilic attack (F > Cl > I). |
| C-X Bond Strength | Weaker bonds lead to better leaving groups (I > Cl > F). |
| Nucleophile | "Hard" nucleophiles (like alkoxides) may favor displacement of F, while "soft" nucleophiles (like thiolates) may favor displacement of I. |
This table summarizes the key factors influencing the reactivity of the halogen substituents in this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of three different halogen atoms offers opportunities for selective functionalization, primarily exploiting the differential reactivity of the C-I, C-Cl, and C-Br bonds. The generally accepted order of reactivity for oxidative addition to a low-valent metal center, such as palladium(0), is C-I > C-Br > C-Cl > C-F. This predictable selectivity allows for the targeted modification of the molecule at the 2-position.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For this compound, the highly reactive C-I bond is expected to be the exclusive site of coupling. This reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position of the pyridine ring.
The reaction of 2-chloro-5-fluoro-4-iodopyridine, a structurally related compound, would be expected to undergo Suzuki-Miyaura coupling selectively at the iodo-substituted position. The electron-withdrawing effects of the chloro and fluoro substituents would likely enhance the reactivity of the C-I bond towards oxidative addition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-pyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 60-80 |
This table presents typical conditions and is not based on the specific compound this compound.
Similar to the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions can be employed to functionalize this compound at the 2-position.
Stille Coupling: This reaction utilizes organostannanes as the coupling partners. The Stille coupling is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the hydroxyl group in the target molecule. The reaction is typically catalyzed by palladium complexes and often requires the addition of a ligand and sometimes a copper(I) co-catalyst. organicreactions.orgorganic-chemistry.org
Kumada Coupling: The Kumada coupling employs Grignard reagents as the organometallic component and is often catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While powerful for forming carbon-carbon bonds, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. The acidic proton of the hydroxyl group in this compound would likely need to be protected or a strong base used to deprotonate it prior to the addition of the Grignard reagent. wikipedia.org
Hiyama Cross-Coupling: This reaction involves the coupling of organosilanes with organic halides. A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source such as TBAF (tetrabutylammonium fluoride), to generate a hypervalent silicon species that facilitates transmetalation. wikipedia.org This method is attractive due to the low toxicity and stability of organosilanes. organic-chemistry.org
In all these reactions, the C-I bond at the 2-position of this compound would be the anticipated site of reaction due to its higher reactivity compared to the C-Cl and C-F bonds.
Table 2: Overview of Cross-Coupling Reactions for Aryl Iodides
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups; toxic tin byproducts. wikipedia.org |
| Kumada | R-MgX | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Highly reactive nucleophiles; limited functional group tolerance. wikipedia.orgchem-station.com |
| Hiyama | R-Si(OR')₃ | Pd(OAc)₂ / Ligand | Requires fluoride or base activation; low toxicity of silicon reagents. wikipedia.orgorganic-chemistry.org |
This table provides a general overview and is not specific to this compound.
The initial and often rate-determining step in these palladium-catalyzed cross-coupling cycles is the oxidative addition of the organic halide to the low-valent transition metal center (e.g., Pd(0)). The facility of this step is highly dependent on the nature of the halogen. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it the most susceptible to cleavage by the metal catalyst.
The mechanism of oxidative addition of iodoarenes to Pd(0) complexes is generally believed to proceed through a concerted, three-centered transition state. chemrxiv.org In this process, the palladium center interacts with both the iodine and the ipso-carbon atom simultaneously, leading to the cleavage of the C-I bond and the formation of an organopalladium(II) intermediate. The high polarizability of the iodine atom facilitates this interaction. For iodoarenes, kinetic studies have sometimes shown a second-order dependence on the Pd(0) concentration, suggesting a cooperative mechanism where one palladium center coordinates to the iodine, weakening the C-I bond and facilitating the oxidative insertion of a second palladium center. nih.gov This highlights the unique role of iodine in promoting this crucial step of the catalytic cycle.
Reductive Dehalogenation of Halogenated Pyridinols
Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. For a polyhalogenated compound like this compound, selective dehalogenation can be a useful synthetic transformation. Given the reactivity trend of the carbon-halogen bonds (C-I > C-Cl), it is expected that the iodine atom at the 2-position can be selectively removed under appropriate reducing conditions, leaving the chloro and fluoro substituents intact.
Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on a support like carbon), or the use of reducing agents such as zinc dust in acetic acid, or sodium borohydride in the presence of a transition metal catalyst. The specific conditions can be tuned to achieve the desired level of selectivity. For instance, milder conditions would favor the removal of the most labile halogen, which is iodine.
Radical Reactions Involving Halogen Atoms
The carbon-halogen bonds in this compound can also participate in radical reactions. The weak C-I bond is particularly susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, generating a pyridinyl radical at the 2-position. This radical intermediate can then undergo various transformations, such as hydrogen atom abstraction or addition to an unsaturated system.
Radical reactions offer an alternative pathway for the functionalization of this molecule, complementary to the more common transition-metal-catalyzed methods. For example, radical cyclization reactions could be envisioned if a suitable radical acceptor is present in a side chain. The relative inertness of the C-Cl and C-F bonds under many radical-generating conditions would likely allow for selective reactions at the C-I bond.
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can thus exhibit basic and nucleophilic properties. However, the presence of three electron-withdrawing halogen atoms on the ring significantly reduces the electron density on the nitrogen atom, making it a much weaker base and nucleophile compared to pyridine itself.
Despite this deactivation, the pyridine nitrogen can still undergo reactions such as protonation with strong acids to form a pyridinium salt, or alkylation with reactive alkylating agents like methyl iodide or methyl triflate to form a quaternary pyridinium salt. Such modifications would further activate the pyridine ring towards nucleophilic attack. The formation of N-oxides by reaction with an oxidizing agent like m-CPBA is also a possibility, which can alter the reactivity and substitution pattern of the pyridine ring in subsequent reactions.
Coordination Chemistry Potential with Transition Metals
The structure of this compound suggests its potential to act as a ligand in coordination complexes with transition metals. The presence of a pyridine nitrogen atom with a lone pair of electrons and a hydroxyl group offers two potential coordination sites. The coordination behavior would likely be influenced by the electronic effects of the halogen substituents and the nature of the metal ion.
Potential Coordination Modes:
N-Coordination: The pyridine nitrogen can act as a Lewis base, donating its lone pair to a metal center. This is a common coordination mode for pyridine and its derivatives.
O-Coordination: The hydroxyl group can be deprotonated to form a pyridinolate, which can then coordinate to a metal ion through the oxygen atom. This is often observed with hydroxypyridine ligands.
Bidentate N,O-Coordination: It is also possible for the molecule to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the deprotonated hydroxyl group, forming a stable chelate ring.
The electron-withdrawing nature of the chloro, fluoro, and iodo substituents would decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and potentially weakening its coordination ability. However, these substituents would also increase the acidity of the hydroxyl group, facilitating its deprotonation and promoting coordination through the oxygen atom.
Influence of Halogen Substituents: The identity and position of the halogen atoms play a crucial role. The fluorine atom at position 5 and the chlorine atom at position 6 exert strong electron-withdrawing inductive effects. The iodine atom at the 2-position, being less electronegative, will have a weaker inductive effect but can participate in other types of interactions. The steric bulk of the iodine atom adjacent to the nitrogen could also influence the coordination geometry.
| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Coordination |
|---|---|---|---|---|
| Chloro | 6 | Strongly electron-withdrawing | Moderate | Decreases basicity of pyridine N, increases acidity of OH |
| Fluoro | 5 | Strongly electron-withdrawing | Small | Decreases basicity of pyridine N, increases acidity of OH |
| Iodo | 2 | Weakly electron-withdrawing | Large | May sterically hinder coordination at the N atom |
Protonation Behavior and Basicity
The basicity of this compound is primarily associated with the pyridine nitrogen atom, while its acidity is determined by the hydroxyl group. The presence of three electron-withdrawing halogen substituents is expected to have a significant impact on the pKa values of both the conjugate acid (protonated pyridine) and the hydroxyl group.
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is responsible for its basic character. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less available for protonation and thus decreasing the basicity. Compared to pyridine (pKa of conjugate acid ≈ 5.2), the presence of chloro, fluoro, and iodo groups will substantially lower the pKa of the pyridinium ion of this compound. The cumulative effect of these three halogens will likely result in a significantly acidic pyridinium ion.
Acidity of the Hydroxyl Group: The hydroxyl group can act as a proton donor. The electron-withdrawing substituents will stabilize the resulting pyridinolate anion through inductive effects, thereby increasing the acidity of the hydroxyl group (lowering its pKa). This increased acidity enhances the likelihood of deprotonation, particularly in the presence of a base.
| Functional Group | Reference Compound | Reference pKa | Effect of Substituents | Predicted pKa for this compound |
|---|---|---|---|---|
| Pyridine Nitrogen (Basicity) | Pyridine | ~5.2 (for conjugate acid) | Decreased basicity due to electron-withdrawing halogens | Significantly < 5.2 |
| Hydroxyl Group (Acidity) | Phenol | ~10.0 | Increased acidity due to electron-withdrawing halogens | < 10.0 |
Tautomerism Studies: Pyridinol-Pyridone Equilibrium
Hydroxypyridines can exist in a tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, this involves the migration of the hydroxyl proton to the pyridine nitrogen, resulting in a zwitterionic pyridone structure.
The Pyridinol-Pyridone Equilibrium:
The equilibrium between the pyridinol (A) and the zwitterionic pyridone (B) forms is influenced by several factors, including the electronic nature of the substituents and the polarity of the solvent.
In the case of this compound, the electron-withdrawing halogen substituents are expected to decrease the electron density on the pyridine nitrogen, which would disfavor the formation of the positively charged nitrogen in the zwitterionic pyridone form (B). This suggests that the pyridinol form (A) is likely to be the more stable tautomer in the gas phase and in non-polar solvents.
However, in polar protic solvents, the zwitterionic pyridone form can be stabilized through hydrogen bonding and dipole-dipole interactions. Therefore, an increase in solvent polarity may shift the equilibrium towards the pyridone tautomer. The strong electron-withdrawing effects of the fluoro and chloro groups would also increase the acidity of the N-H bond in the pyridone form, which could influence its stability in different media.
Summary of Influencing Factors:
Electronic Effects of Substituents: The electron-withdrawing nature of the halogens likely favors the pyridinol form by destabilizing the charge separation in the zwitterionic pyridone form.
Solvent Polarity: An increase in solvent polarity is expected to stabilize the zwitterionic pyridone form, potentially shifting the equilibrium.
Hydrogen Bonding: Protic solvents can stabilize both tautomers through hydrogen bonding, but the effect might be more pronounced for the zwitterionic form.
Due to the complex interplay of these factors, experimental studies, such as NMR or UV-Vis spectroscopy, would be necessary to definitively determine the predominant tautomeric form of this compound in various environments.
Spectroscopic and Structural Elucidation of 6 Chloro 5 Fluoro 2 Iodopyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and the electronic environment of other NMR-active nuclei.
The ¹H NMR spectrum of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is expected to be relatively simple, showing signals for the single aromatic proton and the hydroxyl proton. The aromatic proton at the C4 position is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the nitrogen atom's quadrupolar influence. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent halogen substituents. The hydroxyl proton's signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 | 7.0 - 7.5 | dd | J(H-F) ≈ 8-10 Hz, J(H-N) ≈ 2-3 Hz |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine (B92270) ring. The chemical shifts will be significantly influenced by the attached substituents. The carbon atoms bonded to the highly electronegative halogen atoms (C2, C5, C6) and the hydroxyl group (C3) are expected to be the most deshielded, appearing at lower fields. The carbon attached to the iodine (C2) will also show the effect of the heavy atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C2 | 80 - 90 | s |
| C3 | 150 - 160 | d |
| C4 | 120 - 130 | d |
| C5 | 145 - 155 | d |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom at the C5 position. This signal would likely appear as a doublet due to coupling with the adjacent proton at C4. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents on the pyridine ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃) and can vary.
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H, C=N, C=C, C-F, C-Cl, and C-I bonds.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
|---|---|---|
| O-H | 3200 - 3600 | Stretching (broad) |
| C=N | 1600 - 1650 | Stretching |
| C=C | 1450 - 1600 | Aromatic ring stretching |
| C-F | 1000 - 1400 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular weight of this compound is 273.43 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this mass. The isotopic pattern of the molecular ion peak will be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). Common fragmentation pathways would likely involve the loss of halogen atoms or the hydroxyl group.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 273/275 | Molecular ion (showing ³⁵Cl/³⁷Cl isotope pattern) |
| [M-I]⁺ | 146/148 | Loss of an iodine radical |
| [M-Cl]⁺ | 238 | Loss of a chlorine radical |
X-ray Crystallography: Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound is available, a hypothetical analysis suggests that the pyridine ring would be essentially planar. The substituents (Cl, F, I, and OH) would lie in or very close to the plane of the ring. In the solid state, it is highly probable that intermolecular hydrogen bonding would occur between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule, leading to the formation of chains or more complex networks. Halogen bonding interactions involving the iodine or chlorine atoms might also be present, further influencing the crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule, a fundamental step in its characterization. For the compound this compound, HRMS would be employed to confirm its molecular formula, C₅H₃ClFINO.
The theoretical exact mass of the protonated molecule ([M+H]⁺) of this compound has been calculated. This calculation is based on the most abundant isotopes of each element: ¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁴N, and ¹⁶O. The calculated exact mass serves as a benchmark for comparison with experimental data.
Detailed research findings from experimental HRMS analysis of this compound are not extensively available in the public domain. However, based on its structure, a detailed theoretical analysis can be presented. The analysis would confirm the presence of chlorine and iodine through their characteristic isotopic patterns. The high-resolution data would differentiate the molecular ion peak from other potential ions with the same nominal mass, thereby confirming the elemental composition.
Below is a data table summarizing the theoretical monoisotopic mass for the protonated molecule.
| Description | Value |
| Molecular Formula | C₅H₃ClFINO |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass (m/z) | 288.8824 |
In a typical HRMS experiment, a small sample of this compound would be introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument would then measure the m/z of the resulting ions with a high degree of accuracy, typically to within a few parts per million (ppm). The experimentally determined mass would then be compared to the calculated theoretical mass to confirm the elemental formula.
Further analysis of the HRMS data could involve tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide valuable information about the compound's structure and the connectivity of its atoms, further corroborating the proposed structure.
Theoretical and Computational Chemistry Studies of 6 Chloro 5 Fluoro 2 Iodopyridin 3 Ol
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a polysubstituted pyridine (B92270) derivative like 6-Chloro-5-fluoro-2-iodopyridin-3-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical nature. mostwiedzy.plijcce.ac.ir
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is significantly influenced by the interplay of its various substituents: the electron-withdrawing halogen atoms (F, Cl, I), the electron-donating hydroxyl group (-OH), and the inherent electronic nature of the pyridine ring. The combination and positioning of these groups dictate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the molecule's reactivity. nu.edu.kzrsc.org
The fluorine and chlorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I). The iodine atom, being less electronegative, has a weaker inductive effect but is more polarizable. The hydroxyl group can act as a π-donor (mesomeric effect, +M) and a σ-acceptor (-I effect). The pyridine nitrogen is also an electron-withdrawing center. This complex electronic environment would lead to a polarized molecule.
Molecular orbital analysis would reveal the distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In this molecule, the HOMO would likely be localized on the pyridine ring and the hydroxyl group, while the LUMO would be expected to have significant contributions from the pyridine ring and the carbon atoms bonded to the halogens, particularly the iodine, which is the most readily displaced halogen in nucleophilic substitutions.
Illustrative Data Table: Calculated Frontier Orbital Energies
| Molecular Orbital | Energy (eV) - Hypothetical | Primary Localization (Expected) |
| HOMO | -6.5 | Pyridine ring, Oxygen of -OH |
| LUMO | -1.8 | Pyridine ring, C-I bond |
| HOMO-LUMO Gap | 4.7 | - |
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). nih.govnih.gov
Regions of negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them susceptible to electrophilic attack. Conversely, regions of positive potential would likely be found on the hydrogen atom of the hydroxyl group and on the carbon atoms attached to the electron-withdrawing halogen atoms. The area around the iodine atom might also exhibit a region of positive potential, known as a "sigma-hole," which can lead to halogen bonding interactions. researchgate.net
Conformational Analysis and Tautomeric Preferences
For this compound, conformational analysis would primarily revolve around the orientation of the hydroxyl group. The rotation around the C-O bond would likely have a low energy barrier.
A more significant aspect would be the potential for tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers. chemtube3d.comchemtube3d.com In the case of 3-hydroxypyridines, a zwitterionic pyridinium-3-olate form can also be considered, particularly in polar solvents. mdpi.com
Computational studies would be crucial to determine the relative stabilities of these tautomeric forms. The equilibrium is sensitive to the electronic effects of the substituents and the solvent environment. researchgate.netrsc.org The presence of multiple electron-withdrawing halogens would influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby affecting the tautomeric equilibrium. In the gas phase, the hydroxy form is often more stable, but in polar solvents, the more polar pyridone or zwitterionic forms can be favored. wuxiapptec.com
Illustrative Data Table: Relative Energies of Tautomers (Hypothetical)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| This compound | 0.0 | 0.0 |
| 6-Chloro-5-fluoro-2-iodo-1H-pyridin-3-one | +3.5 | -1.2 |
| 6-Chloro-5-fluoro-2-iodo-3-oxopyridin-1-ium | +15.0 | +8.5 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
Transition State Analysis for Nucleophilic Substitution
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of three halogens in this compound offers multiple potential sites for nucleophilic attack. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the leaving group ability follows the trend I > Br > Cl > F. sci-hub.se Therefore, the iodine at the C2 position would be the most likely site for substitution.
Transition state analysis for the SNAr reaction would involve modeling the attack of a nucleophile on the C2 carbon, leading to the formation of a Meisenheimer-like intermediate. DFT calculations can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.netscispace.comrsc.org The calculated activation barriers for substitution at the C2, C5, and C6 positions would provide a quantitative measure of the regioselectivity of the reaction.
Energetic Profiles of Key Transformations
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a given reaction can be constructed. For the nucleophilic substitution on this compound, the energetic profile would illustrate the step-wise mechanism of the SNAr reaction.
The profile would likely show two transition states and one intermediate (the Meisenheimer complex). The first step, the formation of the intermediate, is usually the rate-determining step in SNAr reactions. The relative energies of the transition states for attack at the different halogenated positions would confirm the preferential substitution at the C2 position (iodine).
Illustrative Data Table: Calculated Energetic Profile for Nucleophilic Substitution at C2 (Hypothetical)
| Species | Relative Energy (kcal/mol) |
| Reactants + Nucleophile | 0.0 |
| Transition State 1 (Formation of Intermediate) | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 (Loss of Leaving Group) | +10.5 |
| Products + Leaving Group | -12.0 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the magnetic shielding tensors of the NMR-active nuclei, which are then converted into chemical shifts.
The prediction of NMR chemical shifts for this compound would typically involve the following computational steps:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, for instance, DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p). The accuracy of the final predicted chemical shifts is highly dependent on the accuracy of the optimized molecular geometry.
Magnetic Shielding Calculations: Once the optimized geometry is obtained, the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose as it has been shown to provide reliable results for a wide range of molecules.
Chemical Shift Referencing: The calculated isotropic magnetic shielding values are then converted to chemical shifts (δ) by referencing them to the isotropic magnetic shielding of a standard reference compound, calculated at the same level of theory. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is the standard reference. The chemical shift is calculated using the formula:
δ_sample = σ_ref - σ_sample
where σ_ref is the calculated isotropic magnetic shielding of the reference compound and σ_sample is the calculated isotropic magnetic shielding of a nucleus in this compound.
While specific, publicly available computational studies predicting the NMR chemical shifts for this compound are not readily found in the literature, the methodology is well-established. nih.govmdpi.comnih.govresearchgate.net The expected output of such a study would be a set of predicted chemical shifts for each unique atom in the molecule. These theoretical values can then be compared with experimental data to confirm the chemical structure.
The following tables represent an illustrative example of how the predicted NMR data for this compound would be presented. The values in these tables are hypothetical and are intended to demonstrate the format and type of information that would be generated from a computational study.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ) in ppm |
| H (on O) | 5.5 - 6.5 |
| H4 | 7.0 - 8.0 |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ) in ppm |
| C2 | 80 - 90 |
| C3 | 150 - 160 |
| C4 | 120 - 130 |
| C5 | 140 - 150 (with C-F coupling) |
| C6 | 135 - 145 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ) in ppm |
| F5 | -120 to -140 |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
The accuracy of these predictions can be influenced by several factors, including the choice of computational method, basis set, and the treatment of solvent effects. For more accurate predictions, it is often necessary to perform calculations that explicitly or implicitly model the solvent environment in which experimental NMR data is obtained.
Role of 6 Chloro 5 Fluoro 2 Iodopyridin 3 Ol in Advanced Organic Synthesis
A Strategic Building Block for Complex Heterocyclic Systems
The densely functionalized nature of 6-Chloro-5-fluoro-2-iodopyridin-3-ol makes it an exceptionally valuable starting material for the synthesis of complex heterocyclic frameworks, particularly those containing the pyridine (B92270) nucleus. americanelements.com Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their diverse biological activities and unique electronic properties. ias.ac.in
Precursor in the Assembly of Polycyclic Structures
While direct examples of polycyclic structures synthesized from this compound are not extensively documented in readily available literature, the inherent reactivity of its functional groups provides a clear pathway for such transformations. The general strategy for constructing fused heterocyclic systems often involves the sequential formation of new rings onto a pre-existing core. ias.ac.in In the case of this compound, the highly reactive C-I bond at the 2-position serves as a prime site for introducing a side chain via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This initial C-C or C-N bond formation would be the first step in a sequence leading to a fused ring system. Subsequent intramolecular cyclization reactions, potentially involving the hydroxyl group at the 3-position or the chloro substituent at the 6-position, could then be employed to complete the assembly of a polycyclic structure. The synthesis of various fused pyridine derivatives, such as pyridothienopyrimidines and pyrimidoquinolines, often relies on the strategic functionalization of a substituted pyridine core. nih.gov
Scaffold for Introducing Multiple Halogen and Hydroxyl Functionalities
The structure of this compound inherently provides a scaffold decorated with a useful array of functional groups. The presence of chloro, fluoro, and iodo substituents, each with distinct electronic and steric properties, allows for the precise introduction of these halogens and a hydroxyl group into a target molecule. This is particularly advantageous in medicinal chemistry, where the incorporation of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Versatility in Diversification through Orthogonal Reactivity
A key feature that underscores the utility of this compound in organic synthesis is the differential reactivity of its substituents. This "orthogonal reactivity" allows for the selective modification of one functional group in the presence of others, enabling a stepwise and controlled diversification of the molecular scaffold.
Selective Modification of Halogen Atoms
The three halogen atoms on the pyridine ring exhibit a well-defined hierarchy of reactivity, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive and can be selectively functionalized under mild conditions, leaving the C-Cl and C-F bonds intact. This allows for the introduction of a wide range of substituents at the 2-position through reactions like Sonogashira, Suzuki, and Buchwald-Hartwig amination. soton.ac.uk
Following the initial modification at the iodo-position, the less reactive C-Cl bond can then be targeted for a second cross-coupling reaction under more forcing conditions. Finally, the C-F bond is the most resistant to cleavage and typically remains unreacted during these transformations, although it can participate in nucleophilic aromatic substitution reactions under specific conditions. This predictable reactivity allows for a programmed, site-selective introduction of different functionalities onto the pyridine core.
Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen | Position | Relative Reactivity | Typical Coupling Reactions |
| Iodine | 2 | High | Sonogashira, Suzuki, Buchwald-Hartwig |
| Chlorine | 6 | Medium | Suzuki, Buchwald-Hartwig (harsher conditions) |
| Fluorine | 5 | Low | Generally unreactive in cross-coupling |
Independent Derivatization of the Hydroxyl Group and Pyridine Nitrogen
The hydroxyl group at the 3-position and the pyridine nitrogen atom offer additional sites for independent functionalization. The hydroxyl group can be readily derivatized through various reactions, such as etherification, esterification, or conversion to a triflate, which can then participate in further cross-coupling reactions. This derivatization can also serve as a protecting group strategy to mask the hydroxyl functionality while other positions on the ring are being modified.
The pyridine nitrogen, being basic, can be protonated or alkylated. This modification can influence the electronic properties of the pyridine ring, thereby affecting the reactivity of the halogen substituents. This interplay between the different functional groups provides a rich platform for fine-tuning the molecule's reactivity and for the synthesis of a diverse library of compounds.
Development of Novel Reaction Methodologies Utilizing its Unique Substitution Pattern
While specific novel reaction methodologies developed exclusively for this compound are not yet prominent in the literature, its unique substitution pattern makes it an ideal substrate for exploring and developing new synthetic methods. The presence of multiple, electronically distinct halogens on a pyridine ring provides a challenging yet rewarding platform for testing the limits of selectivity in catalysis.
For instance, the development of new catalyst systems that can achieve "reverse" selectivity in cross-coupling reactions (e.g., selectively reacting the C-Cl bond in the presence of the C-I bond) would be a significant advancement in the field. Furthermore, the interplay of the hydroxyl group with the adjacent halogen atoms could be exploited in the design of novel tandem reactions, where an initial reaction at one site triggers a subsequent transformation at a neighboring position. The synthesis of fused heterocycles often relies on such innovative and efficient synthetic strategies. osi.lv
Stereoselective Synthesis of Pyridine Derivatives (e.g., fluorinated piperidines via dearomatization-hydrogenation)
The synthesis of stereochemically well-defined fluorinated piperidines is of significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by fluorine substitution. A powerful strategy to access these valuable scaffolds is through the dearomatization-hydrogenation of functionalized pyridine precursors. While direct examples involving this compound are not extensively documented in the literature, the principles established by related transformations provide a strong basis for its potential role in advanced organic synthesis.
A notable advancement in this area is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process, which has proven effective for the synthesis of a variety of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. springernature.comnih.gov This one-pot reaction typically employs a rhodium-carbene catalyst in the presence of a boron-based reducing agent, such as pinacol borane (HBpin), and molecular hydrogen. springernature.com The process is highly diastereoselective, leading to the formation of piperidines with all substituents in a cis relationship. springernature.comnih.gov
The application of this DAH methodology to a highly substituted and electronically complex substrate like this compound would be a sophisticated extension of this chemistry. The presence of multiple halogen substituents (chloro, fluoro, iodo) and a hydroxyl group introduces several potential challenges and considerations:
Catalyst Poisoning: The nitrogen atom of the pyridine ring and the hydroxyl group could potentially coordinate to the rhodium catalyst, possibly inhibiting its activity. springernature.com
Chemoselectivity: The presence of chloro and iodo substituents raises the possibility of competitive hydrodehalogenation under the hydrogenation conditions. The selective hydrogenation of the pyridine ring without cleavage of the C-Cl and C-I bonds would be crucial for the successful synthesis of the target piperidine.
Stereocontrol: The existing substituents on the pyridine ring would be expected to direct the facial selectivity of the hydrogenation, leading to a specific diastereomer of the resulting piperidine. The cis-selectivity observed in simpler fluoropyridines suggests that the product would likely have the fluoro, chloro, iodo, and hydroxyl groups on the same face of the piperidine ring.
While specific experimental data for the dearomatization-hydrogenation of this compound is not available, the general scope of the rhodium-catalyzed DAH of various fluoropyridines has been reported. This provides insight into the potential outcomes of such a reaction.
Table 1: Examples of Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
| Entry | Starting Fluoropyridine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Fluoropyridine | cis-3-Fluoropiperidine | 85 | >20:1 |
| 2 | 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine | 91 | >20:1 |
| 3 | 2-Fluoro-5-methylpyridine | cis-2-Fluoro-5-methylpiperidine | 78 | >20:1 |
| 4 | 3-Fluoro-4-methoxypyridine | cis-3-Fluoro-4-methoxypiperidine | 82 | >20:1 |
Data presented in this table is representative of the dearomatization-hydrogenation of fluoropyridines as reported in the literature and serves to illustrate the general efficacy of the methodology.
Based on this established methodology, the hypothetical stereoselective dearomatization-hydrogenation of this compound would be expected to yield cis-6-Chloro-5-fluoro-2-iodopiperidin-3-ol. The successful execution of this transformation would represent a significant synthetic achievement, providing access to a highly functionalized and stereochemically complex fluorinated piperidine building block that could be further elaborated into novel chemical entities for various applications.
Future Research Directions and Unexplored Reactivity
Development of More Sustainable Synthetic Routes
The multi-step synthesis of complex molecules like 6-chloro-5-fluoro-2-iodopyridin-3-ol often involves lengthy reaction sequences and the use of hazardous reagents. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways. A key strategy would be the late-stage functionalization of simpler, pre-existing pyridine (B92270) scaffolds.
Current methods for halogenating pyridines can require harsh conditions due to the electron-deficient nature of the ring system. nih.gov Research into direct C–H functionalization represents a more sustainable approach, as it avoids the need for pre-functionalized starting materials and reduces waste. researchgate.net For instance, developing regioselective C-H iodination, chlorination, and fluorination methods on a 3-hydroxypyridine (B118123) core could significantly shorten the synthetic route to this compound and its analogs. Strategies involving novel phosphine (B1218219) reagents or temporary ring-opening/closing sequences, which have been used for 3-selective halogenation, could be adapted for this purpose. nih.govresearchgate.netchemrxiv.org
Another avenue for sustainable synthesis is the exploration of flow chemistry. Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes, as demonstrated in the photoinduced phosphonylation of aryl iodides. acs.org Adapting the synthesis of this compound to a flow process could lead to higher yields, reduced reaction times, and minimized waste streams.
Investigation of Organometallic Chemistry involving the C-I Bond
The carbon-iodine bond is the most reactive site for organometallic transformations due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This feature makes this compound an excellent substrate for a wide range of cross-coupling reactions.
Future investigations should focus on systematically exploring its reactivity in various palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: Reacting the compound with various organoboron reagents to introduce new carbon-carbon bonds at the 2-position. libretexts.org
Heck Coupling: Coupling with alkenes to synthesize more complex unsaturated derivatives.
Sonogashira Coupling: Introducing alkyne moieties, which are valuable functional groups for further transformations.
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by coupling with amines.
Stille Coupling: Utilizing organotin reagents for the formation of C-C bonds.
Beyond palladium catalysis, the formation of organometallic intermediates such as Grignard or organolithium reagents from the C-I bond is a promising area. The synthesis of 2,3,5,6-tetrafluoropyridylmagnesium iodide and 2,3,5,6-tetrafluoropyridyllithium from the corresponding iodopyridine demonstrates the feasibility of this approach on highly fluorinated pyridine rings. rsc.org These reactive intermediates could then be quenched with a variety of electrophiles to introduce a diverse array of functional groups at the 2-position of the pyridine ring. The use of Gilman reagents (lithium dialkylcuprates) could also be explored for coupling reactions. libretexts.org Such investigations would significantly expand the synthetic utility of this compound as a molecular scaffold.
Exploration of Photocatalytic Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling reactions under mild conditions. rsc.org The C-I bond in this compound is an ideal handle for initiating photocatalytic cycles, as aryl iodides are readily reduced by common photocatalysts to form aryl radicals. researchgate.netnih.gov
Future research should explore the participation of this compound in a variety of photocatalytic transformations. Based on established reactivity for aryl iodides, promising avenues include:
Photocatalytic C-S Bond Formation: Thiolation reactions using disulfides or thiols can be achieved under visible light, providing access to valuable thioether derivatives. rsc.orgmonash.edu
Photocatalytic Phosphonylation: The introduction of phosphonate (B1237965) groups can be accomplished using photocatalytic or photoinduced methods, yielding compounds with potential applications in medicinal chemistry and materials science. acs.org
Radical Hydroarylation: The generation of a pyridyl radical from the C-I bond could be used in additions to functionalized olefins, a mild method for C-C bond formation. nih.gov
Reductive Deiodination: While seemingly simple, the selective removal of the iodine atom via photocatalysis could serve as a strategic step in a multi-step synthesis. researchgate.net
Investigating the reactivity of the pyridyl radical generated from this compound in intra- and intermolecular reactions would be a particularly fruitful area of research, potentially leading to the discovery of novel cyclization and addition reactions.
Advanced Mechanistic Studies using Modern Analytical Techniques
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The application of modern analytical and computational techniques can provide invaluable insights.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict regioselectivity, and understand the electronic effects of the various substituents on the pyridine ring. Such studies have been successfully used to elucidate the mechanisms of pyridine halogenation and photocatalytic reactions involving pyridyl radicals. chemrxiv.orgnih.gov For example, DFT could be used to predict the relative activation barriers for different cross-coupling reactions or to understand the factors controlling the regioselectivity of nucleophilic aromatic substitution.
Spectroscopic and Kinetic Analysis: In-situ monitoring of reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry can help identify transient intermediates and build detailed kinetic models. For photocatalytic reactions, time-resolved luminescence quenching and transient absorption spectroscopy experiments can elucidate the elementary steps of the catalytic cycle, such as single electron transfer (SET) events. rsc.org These techniques could be applied to study the organometallic and photocatalytic reactions of this compound to gain a fundamental understanding of its reactivity.
By systematically applying these advanced mechanistic tools, researchers can move beyond empirical screening and towards the rational design of new synthetic methods involving this versatile chemical building block.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-5-fluoro-2-iodopyridin-3-ol, and how do halogen positions influence reaction efficiency?
Methodological Answer: Synthesis typically involves sequential halogenation of the pyridine core. For example:
- Fluorination : Use potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) in polar aprotic solvents like DMSO at controlled temperatures (60–80°C) to minimize side reactions .
- Iodination : Employ iodinating agents (e.g., N-iodosuccinimide) under inert atmospheres, leveraging the directing effects of existing halogens. The 2-iodo position is stabilized by ortho/para electronic effects from chlorine and fluorine .
- Chlorination : Introduce chlorine early in the synthesis using POCl₃ or PCl₅, as its electron-withdrawing nature enhances subsequent halogen reactivity .
Key Consideration : Halogen order impacts regioselectivity; fluorine’s strong electronegativity directs iodination to the 2-position .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. Fluorine’s deshielding effect (~δ 140–160 ppm in F NMR) and iodine’s heavy atom effect alter splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 317.88 g/mol) and isotopic signatures (e.g., chlorine’s M+2 peak) .
- HPLC Purity Analysis : Employ C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds, as per industry standards for halogenated heterocycles .
Advanced Research Questions
Q. What strategies mitigate competing nucleophilic substitution reactions in polyhalogenated pyridines during functionalization?
Methodological Answer:
- Solvent Selection : Use DMSO or DMF to stabilize intermediates and reduce nucleophilic attack on iodine .
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) to prevent undesired substitutions at the 3-position .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during cross-coupling (e.g., Suzuki-Miyaura) by slowing competing pathways .
Q. How can computational modeling predict reactivity for further functionalization of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 5-fluoro group reduces electron density at the 4-position, making it less reactive toward electrophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents for bioactivity. Fluorine’s hydrophobic interactions enhance binding affinity in drug analogs .
Q. What are the challenges in analyzing regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Pd-Catalyzed Couplings : The 2-iodo position is highly reactive in Stille or Sonogashira couplings, but steric hindrance from adjacent halogens may reduce yields. Use bulky ligands (e.g., XPhos) to enhance selectivity .
- Controlled Substitution : Sequential dehalogenation (e.g., selective removal of chlorine via Pd/C/H₂) enables site-specific modifications .
Q. How does isotopic labeling (e.g., 18^{18}18F or 125^{125}125I) impact the compound’s stability in tracer studies?
Methodological Answer:
- Radiolabeling : Introduce I via isotopic exchange (NaI, Cu(I) catalyst) under acidic conditions. Monitor radiolysis using stabilizers (ascorbic acid) .
- Stability Testing : Assess decomposition in PBS buffer (pH 7.4) over 24h via radio-HPLC. Fluorine’s electronegativity enhances stability compared to bromine analogs .
Q. What analytical methods resolve contradictions in reported biological activity data for halogenated pyridinols?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line, pH). The 3-hydroxyl group’s acidity (pKa ~8.5) may explain variability in membrane permeability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing iodine with methyl) to isolate substituent effects. Fluorine’s lipophilicity (LogP +0.7) correlates with enhanced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
